molecular formula C21H22O3 B8460004 4-[3-Hydroxy-3-methyl-1-(naphthalen-1-yl)butyl]benzene-1,3-diol CAS No. 62550-61-2

4-[3-Hydroxy-3-methyl-1-(naphthalen-1-yl)butyl]benzene-1,3-diol

Cat. No. B8460004
CAS RN: 62550-61-2
M. Wt: 322.4 g/mol
InChI Key: SUVBZSPHWXZDLL-UHFFFAOYSA-N
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Description

4-[3-Hydroxy-3-methyl-1-(naphthalen-1-yl)butyl]benzene-1,3-diol is a useful research compound. Its molecular formula is C21H22O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-Hydroxy-3-methyl-1-(naphthalen-1-yl)butyl]benzene-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-Hydroxy-3-methyl-1-(naphthalen-1-yl)butyl]benzene-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62550-61-2

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

4-(3-hydroxy-3-methyl-1-naphthalen-1-ylbutyl)benzene-1,3-diol

InChI

InChI=1S/C21H22O3/c1-21(2,24)13-19(18-11-10-15(22)12-20(18)23)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,19,22-24H,13H2,1-2H3

InChI Key

SUVBZSPHWXZDLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C1=C(C=C(C=C1)O)O)C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl lithium in ether (80 ml, 1.9 M solution) at ambient temperature under nitrogen was added portionwise over 0.5 hour finely divided 3,4-dihydro-7-hydroxy-4-(1-naphthyl)coumarin (7.52 g). The ether boiled during the addition and the solid material gradually dissolved. After the addition was complete the solution was boiled under reflux for 4 hours then cooled and poured into acid. The ether extract yielded 4-(2,4-dihydroxyphenyl)-2-methyl-4-(1-naphthyl)-2-butanol which was dissolved in glacial acetic acid (55 ml) and boiled under reflux overnight. The product was poured into water (200 ml) and extracted into ether. The ether extract was washed with water and aqueous sodium bicarbonate then dried (magnesium sulphate). Removal of the solvent gave the title compound (7.70 g) as a foam containing some ether.
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